molecular formula C11H9NO2 B13410736 1-Cyano-3,6-dimethoxy-benzocyclobutene CAS No. 912342-26-8

1-Cyano-3,6-dimethoxy-benzocyclobutene

Cat. No.: B13410736
CAS No.: 912342-26-8
M. Wt: 187.19 g/mol
InChI Key: REAPZESXPCSLLW-UHFFFAOYSA-N
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Description

1-Cyano-3,6-dimethoxy-benzocyclobutene is a heterocyclic organic compound with the molecular formula C11H9NO2. It is known for its unique bicyclic structure, which includes a benzene ring fused to a cyclobutene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-3,6-dimethoxy-benzocyclobutene can be synthesized through several routes. One practical synthesis involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile or cyanoacetic acid, followed by reduction with sodium borohydride (NaBH4). The resulting intermediate undergoes cyclization to form the desired compound . This method allows for the production of this compound on a large scale with good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3,6-dimethoxy-benzocyclobutene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated benzocyclobutene derivatives.

Scientific Research Applications

1-Cyano-3,6-dimethoxy-benzocyclobutene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyano-3,6-dimethoxy-benzocyclobutene involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Ivabradine, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the reactions and conditions used .

Comparison with Similar Compounds

1-Cyano-3,6-dimethoxy-benzocyclobutene can be compared with other similar compounds, such as:

    1-Cyano-4,5-dimethoxybenzocyclobutene: This compound has a similar structure but differs in the position of the methoxy groups.

    3,6-Dimethoxycyclobutabenzene-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

912342-26-8

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2,5-dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile

InChI

InChI=1S/C11H9NO2/c1-13-9-3-4-10(14-2)11-7(6-12)5-8(9)11/h3-5H,1-2H3

InChI Key

REAPZESXPCSLLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C2=C(C=C1)OC)C#N

Origin of Product

United States

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